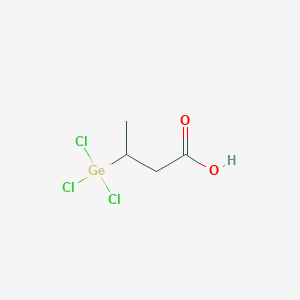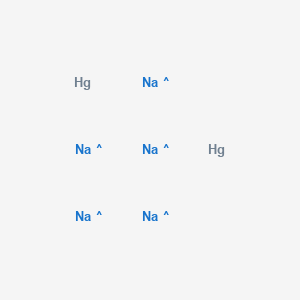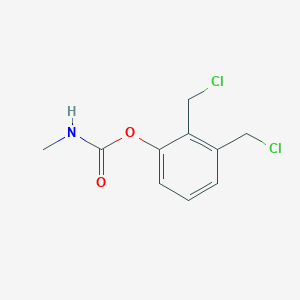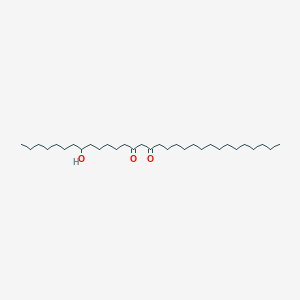
8-Hydroxyhentriacontane-14,16-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyhentriacontane-14,16-dione is a long-chain β-diketone compound with the molecular formula C₃₁H₆₀O₃. It is primarily found in the cuticular waxes of certain plants, such as wheat and oats . This compound is characterized by its two ketone groups located at the 14th and 16th positions of the hentriacontane chain, along with a hydroxyl group at the 8th position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyhentriacontane-14,16-dione can be achieved through the Michael addition reaction. This involves the reaction of hentriacontane-14,16-dione, isolated from natural sources like wheat straw wax, with methyl acrylate or bio-derived dimethyl itaconate under microwave heating . The resulting Michael adducts can be used directly as esters or hydrolyzed to their acid forms.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of hentriacontane-14,16-dione from plant waxes, followed by chemical modification to introduce the hydroxyl group at the 8th position. This process may involve selective oxidation or hydroxylation reactions under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxyhentriacontane-14,16-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone groups at the 14th and 16th positions can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-ketohentriacontane-14,16-dione or 8-carboxyhentriacontane-14,16-dione.
Reduction: Formation of 8-hydroxyhentriacontane-14,16-diol.
Substitution: Formation of 8-alkoxyhentriacontane-14,16-dione or 8-acetoxyhentriacontane-14,16-dione.
Applications De Recherche Scientifique
8-Hydroxyhentriacontane-14,16-dione has several scientific research applications:
Chemistry: Used as a model compound for studying β-diketone chemistry and its reactivity.
Mécanisme D'action
The mechanism of action of 8-Hydroxyhentriacontane-14,16-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl and ketone groups can form hydrogen bonds and coordinate with metal ions, making it an effective chelating agent.
Pathways Involved: In plants, it is involved in the biosynthesis of cuticular waxes, which protect against water loss, UV radiation, and pathogen attacks.
Comparaison Avec Des Composés Similaires
8-Hydroxyhentriacontane-14,16-dione can be compared with other similar compounds, such as:
Hentriacontane-14,16-dione: Lacks the hydroxyl group at the 8th position, making it less reactive in certain chemical reactions.
5-, 6-, and 7-Hydroxyhentriacontane-14,16-diones: These compounds have hydroxyl groups at different positions, affecting their chemical properties and reactivity.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
10368-07-7 |
|---|---|
Formule moléculaire |
C31H60O3 |
Poids moléculaire |
480.8 g/mol |
Nom IUPAC |
8-hydroxyhentriacontane-14,16-dione |
InChI |
InChI=1S/C31H60O3/c1-3-5-7-9-10-11-12-13-14-15-16-18-21-26-30(33)28-31(34)27-23-19-22-25-29(32)24-20-17-8-6-4-2/h29,32H,3-28H2,1-2H3 |
Clé InChI |
RQAJGXOXTHUITK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCC(CCCCCCC)O |
melting_point |
69.5 - 70.5 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


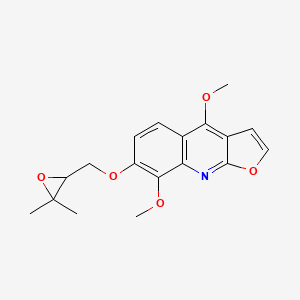
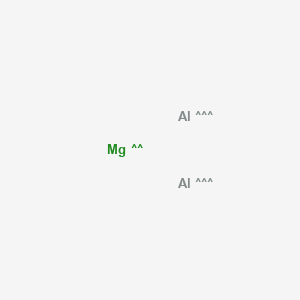
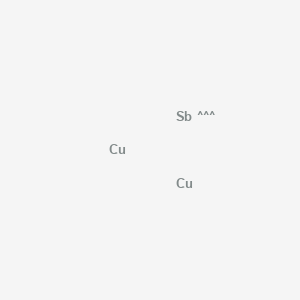
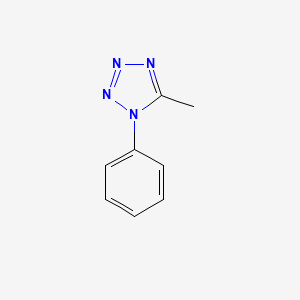
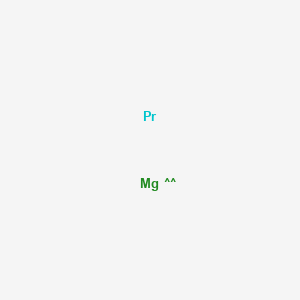

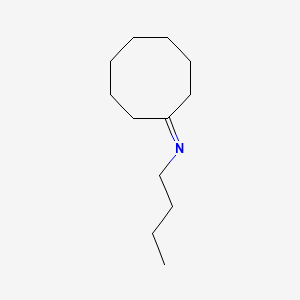
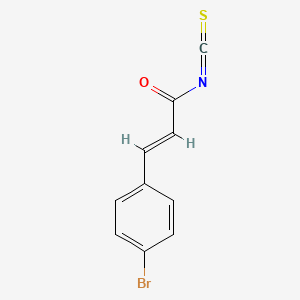

![3-[Ethyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14711221.png)
![Ethyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14711250.png)
